N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 864918-78-5
VCID: VC5531995
InChI: InChI=1S/C19H17N3O2S2/c1-12-5-3-4-6-16(12)18-21-19(26-22-18)25-11-17(24)20-15-9-7-14(8-10-15)13(2)23/h3-10H,11H2,1-2H3,(H,20,24)
SMILES: CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C
Molecular Formula: C19H17N3O2S2
Molecular Weight: 383.48

N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-78-5

Cat. No.: VC5531995

Molecular Formula: C19H17N3O2S2

Molecular Weight: 383.48

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide - 864918-78-5

Specification

CAS No. 864918-78-5
Molecular Formula C19H17N3O2S2
Molecular Weight 383.48
IUPAC Name N-(4-acetylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H17N3O2S2/c1-12-5-3-4-6-16(12)18-21-19(26-22-18)25-11-17(24)20-15-9-7-14(8-10-15)13(2)23/h3-10H,11H2,1-2H3,(H,20,24)
Standard InChI Key LTNLEMZZZRWKBJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflecting its substitution pattern . Key molecular descriptors include:

PropertyValue
Molecular FormulaC₂₁H₂₃N₃O₃S₂
Molecular Weight429.6 g/mol
SMILESCC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
InChIKeyWRAYVGYTRBHRTP-UHFFFAOYSA-N

The SMILES string delineates the o-tolyl group (2-methylphenyl) attached to the 3-position of the 1,2,4-thiadiazole ring, which is further connected to the acetamide moiety via a sulfur atom . The 4-acetylphenyl group introduces a ketone functionality, potentially influencing electronic properties and intermolecular interactions.

Crystallographic and Conformational Insights

While experimental crystallographic data are unavailable, computational modeling suggests that the thiadiazole ring adopts a planar configuration, with the o-tolyl group inducing steric hindrance at the 3-position. The acetyl group on the phenyl ring may participate in hydrogen bonding or dipole-dipole interactions, as observed in structurally related acetamide derivatives .

Synthesis and Manufacturing Considerations

Purification and Characterization

Purification likely involves recrystallization from ethanol-water mixtures, followed by chromatographic techniques (e.g., silica gel column chromatography). Structural confirmation employs:

  • Spectroscopy: IR bands for amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹)

  • Mass Spectrometry: Molecular ion peak at m/z 429.6 consistent with the molecular formula

Physicochemical Properties

Experimental data collated from chemical registries reveal the following profile :

PropertyValue
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water
StabilityHygroscopic; decomposes above 200°C
LogP (Predicted)3.8 ± 0.4

The limited aqueous solubility (logS ≈ -4.2) suggests formulation challenges for biological applications, necessitating prodrug strategies or nanoparticle encapsulation.

Applications and Future Research Directions

Current Applications

  • Chemical Intermediate: Used in synthesizing heterocyclic libraries for high-throughput screening

  • Materials Science: Thiadiazole derivatives serve as corrosion inhibitors in industrial coatings

Research Priorities

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and scalability

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models

  • Target Deconvolution: Employ affinity chromatography to identify protein targets

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